molecular formula C19H23NO6 B14958728 6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid CAS No. 370585-15-2

6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B14958728
CAS No.: 370585-15-2
M. Wt: 361.4 g/mol
InChI Key: AAAPEXAGBQZUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with various functional groups to enhance its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure . The ethyl group is introduced through alkylation reactions, and the hexanoic acid moiety is attached via esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact . The final product is typically purified using recrystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the chromen-2-one core. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the hexanoic acid moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

370585-15-2

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

6-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C19H23NO6/c1-2-13-10-19(24)26-16-11-14(7-8-15(13)16)25-12-17(21)20-9-5-3-4-6-18(22)23/h7-8,10-11H,2-6,9,12H2,1H3,(H,20,21)(H,22,23)

InChI Key

AAAPEXAGBQZUNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.